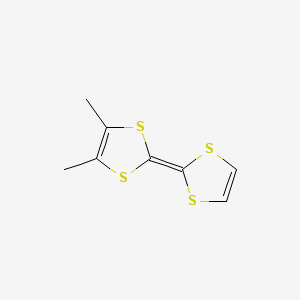![molecular formula C9H10O2 B13137979 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol CAS No. 612507-86-5](/img/structure/B13137979.png)
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyprop-2-en-1-yl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol typically involves the hydroxylation of arylboronic acids. A common method is the ipso-hydroxylation using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound often employs nucleophilic aromatic substitution reactions. These reactions involve the substitution of an aryl halide with a nucleophile, facilitated by electron-attracting groups such as nitro groups in the ortho or para positions . This method allows for the efficient production of phenolic compounds on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are used in electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols with various functional groups
Wissenschaftliche Forschungsanwendungen
4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is investigated for its potential use in drug development due to its biological activities.
Wirkmechanismus
The mechanism of action of 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can undergo oxidation-reduction reactions, influencing cellular redox states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzaldehyde
- 4-Hydroxybenzoic acid
Comparison: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol is unique due to its specific hydroxyprop-2-en-1-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced biological activities and improved stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
612507-86-5 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
4-[(1R)-1-hydroxyprop-2-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9-11H,1H2/t9-/m1/s1 |
InChI-Schlüssel |
UGNPXYBKDPBTAZ-SECBINFHSA-N |
Isomerische SMILES |
C=C[C@H](C1=CC=C(C=C1)O)O |
Kanonische SMILES |
C=CC(C1=CC=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


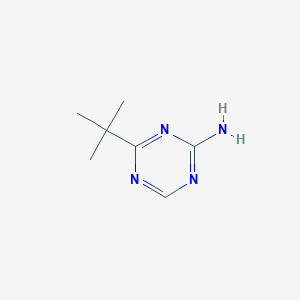

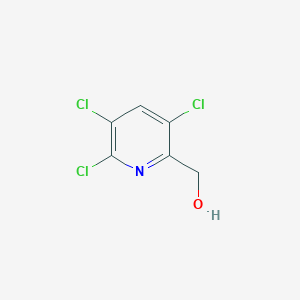
![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
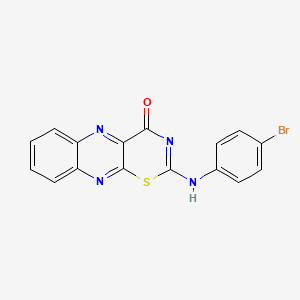

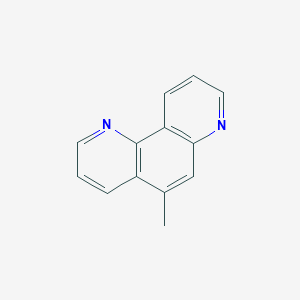
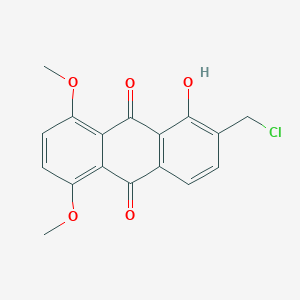
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)



